REACTION_CXSMILES
|
[C:1]([C:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13]([O:15][CH3:16])=[O:14])=[CH:10][CH:11]=2)[N:6]([CH2:17][C:18]([O:20]C(C)(C)C)=[O:19])[N:5]=1)(=[O:3])[CH3:2].C(C1C2C(=CC=C(OC(F)(F)F)C=2)N(CC(O)=O)C=1)(=O)C>>[C:1]([C:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13]([O:15][CH3:16])=[O:14])=[CH:10][CH:11]=2)[N:6]([CH2:17][C:18]([OH:20])=[O:19])[N:5]=1)(=[O:3])[CH3:2]
|
Name
|
methyl 3-acetyl-1-(2-tert-butoxy-2-oxoethyl)-1H-indazole-6-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=NN(C2=CC(=CC=C12)C(=O)OC)CC(=O)OC(C)(C)C
|
Name
|
(3-acetyl-5-trifluoromethoxy-indol-1-yl)acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CN(C2=CC=C(C=C12)OC(F)(F)F)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2.95 min.
|
Duration
|
2.95 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=NN(C2=CC(=CC=C12)C(=O)OC)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |